2-(Methylthio)-4,5-diphenyloxazole

説明

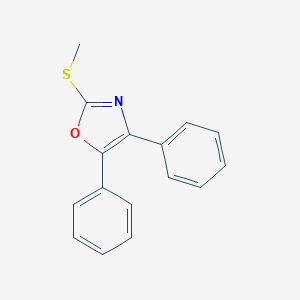

Structure

2D Structure

3D Structure

特性

CAS番号 |

14725-35-0 |

|---|---|

分子式 |

C16H13NOS |

分子量 |

267.3 g/mol |

IUPAC名 |

2-methylsulfanyl-4,5-diphenyl-1,3-oxazole |

InChI |

InChI=1S/C16H13NOS/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3 |

InChIキー |

PFUQBWRZKDFUHL-UHFFFAOYSA-N |

SMILES |

CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

他のCAS番号 |

14725-35-0 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-4,5-diphenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 2-(Methylthio)-4,5-diphenyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2-mercapto-4,5-diphenyloxazole, followed by its S-methylation. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the cyclization of benzoin with a thiocyanate salt to form the pivotal intermediate, 2-mercapto-4,5-diphenyloxazole. The subsequent step is the selective methylation of the thiol group to yield the final product.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 2-Mercapto-4,5-diphenyloxazole

This procedure involves the condensation and cyclization of benzoin with potassium thiocyanate.

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of 2-Mercapto-4,5-diphenyloxazole.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoin (1 equivalent) and potassium thiocyanate (1.1 equivalents).

-

Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be precipitated by the addition of water and slight acidification with a dilute acid like acetic acid.

-

Purification: Collect the solid product by filtration, wash with water, and then a cold non-polar solvent like hexane to remove any unreacted benzoin. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Hypothetical based on analogous reactions):

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |

| Benzoin | 1.0 | 212.24 |

| Potassium Thiocyanate | 1.1 | 97.18 |

| Product | Yield (%) | |

| 2-Mercapto-4,5-diphenyloxazole | - | 80-90 |

Step 2: Synthesis of this compound

This step involves the S-methylation of the thiol intermediate using a methylating agent.

Experimental Workflow:

Figure 3: Experimental workflow for the S-methylation of 2-Mercapto-4,5-diphenyloxazole.

Detailed Methodology:

-

Reaction Setup: Dissolve 2-mercapto-4,5-diphenyloxazole (1 equivalent) in a suitable solvent such as methanol, ethanol, or acetone in a round-bottom flask.

-

Base Addition: Add a base such as potassium hydroxide (1.1 equivalents) or an organic base like N-methylpyrrolidine to the solution to form the thiolate salt.

-

Methylation: Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise with stirring.[1][2]

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical based on analogous reactions):

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |

| 2-Mercapto-4,5-diphenyloxazole | 1.0 | 253.32 |

| Potassium Hydroxide | 1.1 | 56.11 |

| Methyl Iodide | 1.2 | 141.94 |

| Product | Yield (%) | |

| This compound | - | >90 |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet), and a singlet for the S-CH₃ group. |

| ¹³C NMR | Resonances for the aromatic carbons, the oxazole ring carbons, and a signal for the S-CH₃ carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₃NOS, MW: 267.35 g/mol ). |

| FT-IR | Characteristic peaks for C=N and C-O stretching of the oxazole ring, and C-S stretching. Absence of the S-H stretching peak from the starting material. |

| Melting Point | A sharp melting point indicating the purity of the compound. |

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should optimize the reaction conditions and purification procedures for their specific laboratory settings. Standard safety precautions should be followed when handling all chemicals.

References

Physicochemical Properties of 2-(Methylthio)-4,5-diphenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Methylthio)-4,5-diphenyloxazole. It also details standard experimental protocols for the determination of these properties, offering a framework for further characterization of this and similar compounds.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NOS | PubChem |

| Molecular Weight | 267.35 g/mol | PubChem |

| Melting Point | 65 °C | ChemicalBook[1] |

| Boiling Point | 402.3±48.0 °C (Predicted) | N/A |

| Density | 1.24±0.1 g/cm³ (Predicted) | N/A |

| pKa | 0.85±0.10 (Predicted) | N/A |

| logP | 4.65 (Predicted) | N/A |

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental procedures are crucial for obtaining reliable physicochemical data. The following sections outline established protocols for determining key properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method [2][3]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.5 °C).

References

An In-depth Technical Guide to the Spectral Properties of 2-(Methylthio)-4,5-diphenyloxazole

Introduction

2-(Methylthio)-4,5-diphenyloxazole is a heterocyclic compound featuring a central oxazole ring substituted with a methylthio group at the 2-position and two phenyl groups at the 4 and 5-positions. The spectral properties of such a molecule are of significant interest for its structural elucidation, purity assessment, and for understanding its electronic and photophysical behavior. This guide summarizes the expected spectral data and provides detailed methodologies for its experimental determination.

Data Presentation: Predicted Spectral Properties

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, primarily isomers and analogs where spectral data is available.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are predicted based on analogs such as 4-methyl-2,5-diphenyloxazole and various 5-(methylthio)-2-phenyloxazole derivatives. The solvent is assumed to be CDCl₃.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| Phenyl-H | 7.20 - 7.80 | Multiplet | Aromatic protons on the two phenyl rings |

| S-CH₃ | 2.50 - 2.70 | Singlet | Methyl protons of the methylthio group |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (Oxazole C2) | 160.0 - 165.0 | Carbon of the oxazole ring bonded to S and N |

| C-Ph (Oxazole C4/C5) | 145.0 - 150.0 | Carbons of the oxazole ring bonded to phenyl groups |

| C-Ph (Oxazole C5/C4) | 130.0 - 135.0 | Carbons of the oxazole ring bonded to phenyl groups |

| Phenyl-C | 125.0 - 130.0 | Aromatic carbons of the phenyl rings |

| S-CH₃ | 14.0 - 16.0 | Methyl carbon of the methylthio group |

Table 2: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) | Notes |

| High-Resolution Mass Spectrometry (HRMS-ESI) | ~268.0847 | Calculated for C₁₆H₁₄NOS⁺ |

Table 3: Predicted UV-Visible Absorption and Fluorescence Emission Data

Predictions are based on the chromophore system of 2,5-diphenyloxazole, with expected shifts due to the methylthio substituent. The solvent is assumed to be a non-polar organic solvent like cyclohexane or dichloromethane.

| Spectroscopy | Predicted Wavelength (nm) | Notes |

| UV-Visible Absorption (λ_max) | 300 - 320 | Attributed to π → π* transitions in the conjugated system. |

| Fluorescence Emission (λ_em) | 360 - 390 | Expected Stokes shift of 60-70 nm. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to determine the spectral properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

-

-

Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition, comparing it with the theoretical value for C₁₆H₁₃NOS.

UV-Visible Absorption Spectroscopy

Objective: To identify the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Scan the sample solution over a wavelength range of approximately 200-500 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).

Methodology:

-

Sample Preparation: Use the same solution prepared for UV-Visible absorption spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer.

-

Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the predicted λ_em and scan the excitation monochromator over a range of wavelengths (e.g., 250-350 nm) to find the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum (or the excitation spectrum). Scan the emission monochromator over a longer wavelength range (e.g., 320-500 nm).

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em) and characterize the shape of the emission spectrum.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the complete spectral characterization of a novel chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Logical Relationship for Structural Confirmation

This diagram shows the relationship between the different spectroscopic techniques and the information they provide for confirming the chemical structure.

Caption: Interrelation of spectroscopic data for the structural confirmation of the target compound.

Navigating the Solubility Landscape of 2-(Methylthio)-4,5-diphenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Methylthio)-4,5-diphenyloxazole in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been reported. This document outlines the current state of knowledge, provides general solubility predictions based on structural analogs, and details experimental protocols for determining its solubility. The aim is to equip researchers with the necessary information and methodologies to investigate the solubility profile of this compound in their own laboratories.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, bioavailability, and the ease of handling and processing. This guide provides a framework for approaching the solubility determination of this compound.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases revealed a lack of specific quantitative data on the solubility of this compound in any organic solvent. The following table reflects this absence of information.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Solubility (mg/mL) |

| No Data Available | N/A | N/A | N/A | N/A |

Inferences from Structural Analogs

In the absence of direct data, the solubility of this compound can be qualitatively inferred by examining structurally related compounds.

-

2,5-Diphenyloxazole (PPO): This parent compound, lacking the 2-methylthio group, is known to be soluble in various organic solvents such as ethanol, methanol, and chloroform, while exhibiting poor solubility in water.[1] The two phenyl groups contribute to its non-polar character, favoring dissolution in organic media.

-

Effect of the Methylthio Group: The introduction of a methyl group is generally observed to enhance solubility in organic solvents.[2] The methylthio (-SCH3) group in the 2-position of the oxazole ring is expected to increase the lipophilicity and potentially the polarizability of the molecule, which could lead to improved solubility in a range of organic solvents compared to its unsubstituted counterpart.

Based on these observations, it is reasonable to hypothesize that this compound will exhibit good solubility in common non-polar and moderately polar organic solvents such as toluene, dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in highly polar solvents like water is expected to be negligible.

Experimental Protocols for Solubility Determination

To address the gap in available data, researchers can determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute in g / Volume of solvent withdrawn in L)

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that are difficult to handle or when only small quantities are available.

Materials:

-

Same as the gravimetric method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Mobile phase appropriate for the compound

-

Volumetric flasks

Procedure:

-

Equilibration: Prepare saturated solutions as described in the gravimetric method (Steps 1-4).

-

Sample Preparation for HPLC: After filtration, dilute a known volume of the saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Solubility (mol/L) = Concentration from HPLC (mol/L) x Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound using the shake-flask method followed by either gravimetric or HPLC analysis.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with a comprehensive starting point. By understanding the properties of structural analogs and employing the detailed experimental protocols outlined, the solubility profile of this compound can be systematically determined. This foundational data is essential for advancing the research and development of this compound in its various potential applications.

References

An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Substituted oxazole derivatives have emerged as a significant class of heterocyclic compounds, drawing considerable attention in medicinal chemistry and materials science. Their unique photophysical properties, including tunable emission spectra, high fluorescence quantum yields, and sensitivity to the local environment, make them invaluable tools as fluorescent probes for bioimaging, sensors, and as key components in organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, detailed experimental protocols for their characterization, and visualizations of their application in biological systems.

Core Photophysical Principles of Substituted Oxazoles

The fluorescence properties of substituted oxazoles are intrinsically linked to their molecular structure. The oxazole ring can act as both an electron donor and an acceptor, facilitating a Donor-π-Acceptor (D-π-A) framework. This architecture is fundamental to their photophysical behavior. Upon excitation with light, an intramolecular charge transfer (ICT) occurs from the electron-donating group to the electron-accepting group through the π-conjugated system. This ICT state is often highly sensitive to the polarity of the surrounding solvent, leading to solvatochromism—a change in the emission color with solvent polarity. The extent of this charge transfer and the resulting photophysical properties can be finely tuned by modifying the substituent groups on the oxazole core.

Key Photophysical Parameters

The photophysical behavior of a fluorescent molecule is characterized by several key parameters:

-

Absorption Maximum (λabs): The wavelength at which the molecule absorbs light most strongly.

-

Emission Maximum (λem): The wavelength at which the molecule emits light most intensely after excitation.

-

Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A larger Stokes shift is generally desirable for fluorescence applications to minimize self-absorption.

-

Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.

-

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This value represents the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state.

Quantitative Photophysical Data of Selected Substituted Oxazole Derivatives

Table 1: Photophysical Properties of 2,5-Disubstituted Phenyl Oxazole Derivatives in Dichloromethane

| Compound | Substituent R1 | Substituent R2 | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF |

| 1 | Phenyl | Phenyl | 320 | 375 | 55 | 0.85 |

| 2 | 4-Methoxyphenyl | Phenyl | 325 | 385 | 60 | 0.90 |

| 3 | 4-(Dimethylamino)phenyl | Phenyl | 360 | 450 | 90 | 0.75 |

| 4 | Phenyl | 4-Nitrophenyl | 350 | 520 | 170 | 0.20 |

Table 2: Solvent Effects on the Photophysical Properties of a Donor-Acceptor Substituted Oxazole

| Solvent | Dielectric Constant | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |

| Toluene | 2.38 | 350 | 420 | 4980 | 0.88 |

| Dichloromethane | 8.93 | 355 | 455 | 6890 | 0.65 |

| Acetonitrile | 37.5 | 360 | 490 | 8540 | 0.42 |

| Methanol | 32.7 | 362 | 510 | 9430 | 0.25 |

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical parameters is crucial for the evaluation and application of fluorescent probes. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of the oxazole derivative.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

Oxazole derivative sample

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the oxazole derivative of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 250-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place it in both the sample and reference holders of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted sample solutions. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit (slope = εl, where l is the path length of the cuvette, typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the Stokes shift of the oxazole derivative.

Materials:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., PMT)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Dilute sample solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects)

Procedure:

-

Emission Spectrum:

-

Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

-

Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to the desired upper limit (e.g., λexc + 20 nm to 800 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission wavelength to the λem determined from the emission spectrum.

-

Scan the excitation wavelengths over a range that includes the absorption spectrum (e.g., 250-500 nm).

-

The resulting excitation spectrum should ideally match the absorption spectrum of the compound.

-

-

Data Analysis:

-

Determine the λem from the emission spectrum.

-

Calculate the Stokes shift as the difference between λem and λabs.

-

Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

-

Fluorometer and UV-Vis spectrophotometer

-

Fluorescence and absorption cuvettes

-

Spectroscopic grade solvent

-

Sample of unknown quantum yield

-

Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorption and Emission Spectra:

-

Record the absorption spectra for all solutions.

-

Record the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

-

-

Data Integration: Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime of the oxazole derivative.

Materials:

-

TCSPC system including a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., single-photon avalanche diode or microchannel plate PMT), and timing electronics.

-

Sample solution in a fluorescence cuvette.

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength and pulse repetition rate of the laser. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.

-

Optimize the detector settings.

-

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

Sample Measurement: Replace the scattering solution with the sample solution and collect the fluorescence decay data until sufficient photon counts are accumulated for good statistics.

-

Data Analysis:

-

The collected data is a histogram of photon arrival times.

-

Deconvolute the measured fluorescence decay with the IRF.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

-

Visualizing Workflows and Mechanisms

Donor-π-Acceptor (D-π-A) System and Intramolecular Charge Transfer (ICT)

The photophysical properties of many substituted oxazoles are governed by the D-π-A principle, leading to an ICT state upon photoexcitation. This can be visualized as follows:

Caption: D-π-A system and intramolecular charge transfer in substituted oxazoles.

Experimental Workflow for Cellular Imaging with Oxazole-Based Fluorescent Probes

Substituted oxazoles are frequently used as fluorescent probes for imaging specific organelles within living cells. A typical experimental workflow is outlined below.

Caption: Workflow for live-cell imaging using a substituted oxazole fluorescent probe.

Mechanism of an Oxazole-Based "Turn-On" Fluorescent Sensor for Metal Ions

Certain substituted oxazoles are designed as "turn-on" fluorescent sensors. In the absence of the target analyte (e.g., a metal ion), the fluorescence is quenched. Upon binding to the analyte, a conformational change or inhibition of a quenching process leads to a significant increase in fluorescence. A common quenching mechanism is Photoinduced Electron Transfer (PET).

Caption: Mechanism of a PET-based "turn-on" oxazole fluorescent sensor for metal ions.

Conclusion

Substituted oxazole derivatives represent a versatile and powerful class of fluorophores with wide-ranging applications in research and drug development. Their tunable photophysical properties, governed by the principles of intramolecular charge transfer within a donor-π-acceptor framework, allow for the rational design of probes with specific functionalities. The experimental protocols and workflows detailed in this guide provide a solid foundation for the characterization and application of these valuable compounds. As synthetic methodologies continue to advance, the development of novel oxazole-based derivatives with enhanced brightness, photostability, and targeting specificity will undoubtedly continue to drive innovation in cellular imaging and diagnostics.

Green Synthesis of Novel Oxazole Derivatives: A Technical Guide

Introduction

Oxazoles are a significant class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] Their derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2] The biological and pharmacological importance of oxazoles has driven the development of numerous synthetic methods.[1] However, traditional synthesis routes often involve hazardous chemicals, harsh reaction conditions, and generate significant waste.[3] This has led to a growing demand for greener, more sustainable synthetic approaches that minimize environmental impact while maximizing efficiency.[3]

Green chemistry principles, such as the use of safer solvents, energy-efficient techniques like microwave and ultrasound irradiation, and recyclable catalysts, are being increasingly applied to the synthesis of oxazole derivatives.[1] These methods not only reduce the use and generation of hazardous substances but also often lead to improved reaction yields, shorter reaction times, and simpler purification processes compared to conventional methods.[1][3] This technical guide provides an in-depth overview of various green synthesis methods for novel oxazole derivatives, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in the field of drug discovery and development.

Microwave-Assisted Synthesis of Oxazoles

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can significantly accelerate chemical reactions, improve yields, and enhance product selectivity.[4] In oxazole synthesis, microwave-assisted methods have been successfully employed for various reaction types, including the van Leusen reaction and cyclization reactions.[5][6]

Microwave-Assisted van Leusen Oxazole Synthesis

A notable example is the one-pot synthesis of 5-substituted oxazoles from substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) using potassium phosphate as a base in isopropanol under microwave irradiation.[7] This method is highly efficient, requires a short reaction time, and provides excellent yields.[7]

Experimental Protocol:

A representative procedure for the synthesis of 5-phenyl oxazole is as follows:[8]

-

In a 50 mL round-bottom flask, combine benzaldehyde (1.18 mmol, 1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.

-

Add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv) to the mixture.

-

Irradiate the reaction mixture in an open vessel in a microwave reactor at 65°C and 350 W for 8 minutes.[7][8]

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the isopropanol under reduced pressure.

-

Dilute the crude product with water (10 mL) and extract with ethyl acetate.

-

Wash the organic layer with water (5 mL) and brine (5 mL).

-

The crude product can be further purified by washing with ice-cooled ether and hexane to yield the pure 5-phenyl oxazole.[8]

Quantitative Data:

The following table summarizes the synthesis of various 5-substituted oxazoles using the microwave-assisted van Leusen reaction.[7]

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 5-Phenyl oxazole | 96 |

| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 94 |

| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | 92 |

| 2-Naphthaldehyde | 5-(Naphthalen-2-yl)oxazole | 95 |

Experimental Workflow:

Ultrasound-Assisted Synthesis of Oxazoles

Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to conventional methods by enhancing reaction rates and yields through acoustic cavitation.[9][10] This technique is energy-efficient and often allows for reactions to occur at lower temperatures and in shorter times.[9]

Ultrasound-Assisted Synthesis of 2-Amino-oxazole Derivatives

An efficient and environmentally benign protocol for the synthesis of 2-amino-oxazole derivatives involves the reaction of substituted acetophenones with urea in the presence of a deep eutectic solvent (DES) as the reaction medium under ultrasonic irradiation.[9] This method demonstrates a significant reduction in reaction time and an increase in yield compared to conventional heating.[9]

Experimental Protocol:

A representative procedure for the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine is as follows:[9]

-

Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear liquid is formed.

-

In a flask, add 4'-nitroacetophenone (1 mmol) and urea (2 mmol) to the deep eutectic solvent (3 mL).

-

Place the flask in an ultrasonic bath and irradiate at room temperature for 8 minutes.[9]

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

Quantitative Data:

The following table compares the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine using ultrasound versus a conventional thermal method.[9]

| Method | Reaction Time | Yield (%) |

| Ultrasound-assisted | 8 min | 90 |

| Thermal (Conventional) | 3.5 h | 69 |

Experimental Workflow:

Synthesis of Oxazoles Using Ionic Liquids

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability.[11] They can act as both solvents and catalysts in organic synthesis. The van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully performed in ionic liquids, offering high yields and the ability to reuse the solvent multiple times without significant loss of activity.[5][11]

One-Pot van Leusen Synthesis in Ionic Liquids

An improved one-pot van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in an ionic liquid such as [bmim]Br.[11] This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the ionic liquid can be recovered and reused.[11]

Experimental Protocol:

A representative procedure for the one-pot synthesis of a 4,5-disubstituted oxazole is as follows:[11]

-

To a mixture of an aliphatic halide (1.2 mmol) and K₂CO₃ (2.0 mmol) in [bmim]Br (2 mL), add TosMIC (1.0 mmol) and stir at room temperature for 2 hours.

-

Add an aldehyde (1.2 mmol) to the reaction mixture and continue stirring at room temperature for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The remaining ionic liquid can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.[11]

Quantitative Data:

The following table shows the yields for the synthesis of various 4,5-disubstituted oxazoles in [bmim]Br, demonstrating the recyclability of the ionic liquid.[11]

| Aldehyde | Aliphatic Halide | Product | Yield (%) - Run 1 | Yield (%) - Run 6 |

| Benzaldehyde | Ethyl bromoacetate | Ethyl 4-(phenoxymethyl)-5-phenyloxazole-2-carboxylate | 92 | 89 |

| 4-Chlorobenzaldehyde | Ethyl bromoacetate | Ethyl 5-(4-chlorophenyl)-4-(phenoxymethyl)oxazole-2-carboxylate | 95 | 92 |

| 4-Nitrobenzaldehyde | Ethyl bromoacetate | Ethyl 5-(4-nitrophenyl)-4-(phenoxymethyl)oxazole-2-carboxylate | 96 | 93 |

Experimental Workflow:

Other Green Catalytic Methods

Beyond the use of alternative energy sources and solvents, the development of novel and reusable catalysts is a cornerstone of green chemistry. For oxazole synthesis, various catalytic systems have been explored to improve efficiency and reduce environmental impact.

Copper-Catalyzed Synthesis of Benzoxazoles

An efficient and safe method for the synthesis of benzoxazoles involves the use of a copper catalyst [Cu(OTf)₂] with oxygen as the oxidant.[5] This method allows for the synthesis of corresponding benzoxazoles from substituted benzanilides in high yields.[5]

Natural Clay as a Biocatalyst

In a novel approach, 2,4-disubstituted oxazoles have been synthesized through the condensation of substituted acetophenones with urea or thiourea using natural red, white, or black clay as a biocatalyst.[12] This reaction is conducted under green media and provides good yields of the desired products.[12]

The green synthesis of oxazole derivatives offers significant advantages over traditional methods, including reduced environmental impact, increased efficiency, and often higher yields.[1][3] The methodologies presented in this guide, such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of ionic liquids and green catalysts, provide researchers with a valuable toolkit for the sustainable development of novel oxazole-based compounds. As the demand for environmentally friendly chemical processes continues to grow, the adoption of these green techniques will be crucial in the advancement of medicinal chemistry and drug discovery.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. wjmpr.com [wjmpr.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. abap.co.in [abap.co.in]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

The Biological Frontier of 2,4,5-Trisubstituted Oxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. Among its derivatives, 2,4,5-trisubstituted oxazoles have emerged as a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous 2,4,5-trisubstituted oxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The antiproliferative activity is often attributed to the diverse substitution patterns on the oxazole core, which allow for fine-tuning of their pharmacological properties.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 2,4,5-trisubstituted oxazole compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Substituents (R1, R2, R3) | Cancer Cell Line | IC50 (µM) | Reference |

| 6af | R1=2-fluorophenyl, R2=2,3,4-trimethoxyphenyl, R3=thio-benzo[d]thiazole | PC-3 (Prostate) | 7.8 | [1] |

| A431 (Skin) | 9.2 | [1] | ||

| 6bg | R1=pyridin-3-yl, R2=2,3,4-trimethoxyphenyl, R3=thio-pyrimidine | PC-3 (Prostate) | 8.5 | [1] |

| A431 (Skin) | 10.1 | [1] | ||

| 6cf | R1=2-fluorophenyl, R2=2,3,4-trimethoxyphenyl, R3=thio-5-methyl-1,3,4-thiadiazole | PC-3 (Prostate) | 6.9 | [1] |

| A431 (Skin) | 8.3 | [1] | ||

| 3a | Diethyl 2-[2-methyl-5-(4-nitrophenyl)oxazol-4-yl]malonate | NCI-H460 (Lung) | 60 | [2] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Certain 2,4,5-trisubstituted oxazoles have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of representative oxazole compounds is presented below. The data highlights their ability to inhibit paw edema in a common in vivo model of inflammation.

| Compound ID | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| OSD | Carrageenan-induced rat paw edema | 100 mg/kg | 60 | [3] |

| OPD | Carrageenan-induced rat paw edema | 100 mg/kg | 32.5 | [3] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2,4,5-trisubstituted oxazoles have demonstrated activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected trisubstituted imidazole derivatives, which are structurally related to oxazoles and indicative of the potential of this heterocyclic class.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3d | Klebsiella pneumoniae | 0.50 - 6.1 | [4] |

| 4b | K. pneumoniae | 62.5 | [5] |

| 4c | E. coli | <31.25 | [5] |

| 4f | C. glabrata | 31.25 | [5] |

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[6][7][8]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compounds: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

While a study directly linking a 2,4,5-trisubstituted oxazole to the NF-κB pathway was not identified in the immediate literature search, research on the closely related 1,2,4-oxadiazole scaffold has demonstrated inhibition of this critical inflammatory pathway.[9][10] The following diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by small molecules, as exemplified by a 1,2,4-oxadiazole derivative.[9]

Conclusion and Future Directions

The 2,4,5-trisubstituted oxazole scaffold represents a privileged structure in drug discovery, demonstrating a wide array of biological activities. The data and protocols presented in this guide underscore their potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on elucidating the precise mechanisms of action for a broader range of these compounds, particularly their interactions with specific molecular targets. Structure-activity relationship (SAR) studies, aided by computational modeling, will be instrumental in designing novel derivatives with enhanced potency and selectivity. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, will be essential to translate these promising findings into clinically viable therapeutics.

References

- 1. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inotiv.com [inotiv.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Theoretical Analysis of 2,5-Diphenyloxazole (PPO) Dye Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-diphenyloxazole (PPO) is a highly fluorescent organic compound widely recognized for its applications as a scintillator in radiation detection and as a laser dye. Its rigid, planar structure and conjugated π-system give rise to its characteristic photophysical properties, including strong absorption in the ultraviolet region and intense blue fluorescence. Understanding the theoretical underpinnings of PPO's electronic structure and excited-state dynamics is crucial for optimizing its performance in existing applications and for the rational design of novel derivatives with tailored properties for use in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy.

This technical guide provides a comprehensive theoretical analysis of the 2,5-diphenyloxazole dye molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles governing the photophysical and photochemical behavior of this important class of organic dyes. The guide summarizes key quantitative data, details experimental and computational protocols for characterization, and provides visualizations of the underlying processes.

Data Presentation

The photophysical properties of 2,5-diphenyloxazole are sensitive to its solvent environment, a phenomenon known as solvatochromism. The following table summarizes the key photophysical data for PPO in various solvents.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Cyclohexane | 2.02 | 303 | 375 | 6780 | 0.97 | 1.4 - 1.5 |

| 1-Butanol | 17.51 | - | - | - | - | 1.4 - 1.5 |

| Methanol | 32.70 | - | - | - | - | 1.4 - 1.5 |

| Ethanol | 24.55 | - | - | - | - | 1.4 |

| Water-Ethanol Mixtures | - | Variable | Variable | Variable | Variable | Variable |

| Water-Acetone Mixtures | - | Variable | Variable | Variable | Variable | Variable |

Experimental Protocols

Synthesis of 2,5-Diphenyloxazole (PPO)

A common and efficient method for the synthesis of 2,5-diphenyloxazole is the Robinson-Gabriel synthesis. A detailed one-pot procedure is as follows[1][2]:

-

Reaction Setup: In a 5000L enamel reactor equipped with a mechanical stirrer and a thermometer, add benzamidoacetic acid (179 kg, 1 kmol) and thionyl chloride (238 kg, 2 kmol).

-

Acyl Chloride Formation: Heat the reaction mixture to 50°C and monitor the reaction until the benzamidoacetic acid is completely consumed. Distill off the unreacted thionyl chloride to obtain benzamidoacetyl chloride.

-

Friedel-Crafts Acylation: Cool the reactor to 50°C and add benzene (780 kg, 10 kmol) and aluminum trichloride (267 kg, 2 kmol). Heat the mixture to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.

-

Cyclization: Cool the reaction mixture to 30°C and add 50 wt% sulfuric acid (392 kg, 2 kmol). Slowly heat the mixture to 100°C and maintain this temperature until the reaction is complete.

-

Work-up and Purification: Evaporate the excess benzene and cool the reaction mixture to 30°C. Add water (1568 kg) dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid. The crude product can be further purified by filtration and recrystallization from a suitable solvent like ethanol or by treatment with activated carbon and metal oxides in toluene to achieve scintillation grade purity[2].

UV-Vis Absorption and Fluorescence Spectroscopy

The following is a general protocol for measuring the absorption and fluorescence spectra of PPO:

-

Sample Preparation: Prepare a stock solution of PPO in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) of known concentration. From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectrum of each PPO solution against the solvent blank over the desired wavelength range (e.g., 250-450 nm).

-

-

Fluorescence Emission and Excitation Measurement:

-

Use a spectrofluorometer.

-

For emission spectra, excite the sample at its absorption maximum (λ_abs) and scan the emission wavelengths over a range that covers the expected fluorescence (e.g., 320-500 nm).

-

For excitation spectra, set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em) and scan the excitation wavelengths.

-

-

Fluorescence Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to PPO (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the PPO sample and the standard. The absorbance of both solutions should be kept below 0.1 to minimize reabsorption effects.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the PPO sample and the standard, respectively.

-

Theoretical Analysis: Computational Protocol

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for investigating the electronic structure and excited-state properties of molecules like PPO. A typical workflow for these calculations is as follows:

-

Ground State Geometry Optimization:

-

The first step is to obtain the optimized molecular geometry of PPO in its electronic ground state (S₀).

-

This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The optimization calculation finds the minimum energy conformation of the molecule.

-

-

Vertical Absorption Energy Calculation:

-

Using the optimized ground-state geometry, a single-point TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths.

-

The calculated excitation energies correspond to the absorption spectrum of the molecule. The oscillator strength is related to the intensity of the absorption peaks.

-

-

Excited State Geometry Optimization:

-

To study the fluorescence process, the geometry of the first singlet excited state (S₁) must be optimized.

-

This is done using a TD-DFT optimization calculation, specifying the root to be the first excited state.

-

-

Vertical Emission Energy Calculation:

-

A single-point TD-DFT calculation is then performed at the optimized S₁ geometry to calculate the energy of the transition from the S₁ state back to the S₀ state.

-

This energy corresponds to the fluorescence emission maximum.

-

Mandatory Visualization

Caption: Workflow for the theoretical and experimental analysis of PPO.

Caption: Jablonski diagram illustrating the photophysical processes of PPO.

Caption: Workflow for DFT and TD-DFT calculations of PPO's spectral properties.

Conclusion

The theoretical analysis of 2,5-diphenyloxazole provides valuable insights into its electronic structure and photophysical properties. By combining experimental characterization with computational modeling, a comprehensive understanding of the factors governing its absorption, fluorescence, and excited-state dynamics can be achieved. This knowledge is instrumental for the rational design of new oxazole-based dyes with enhanced performance for a wide range of applications, from materials science to biomedical research. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with PPO and related fluorescent molecules.

References

Methodological & Application

Application Notes and Protocols for 2-(Methylthio)-4,5-diphenyloxazole as a Fluorescent Probe

Introduction

2-(Methylthio)-4,5-diphenyloxazole is a derivative of the oxazole family of heterocyclic compounds. While information on its specific use as a fluorescent probe is not extensively documented in publicly available literature, its structural similarity to other known fluorescent oxazole derivatives suggests potential applications in fluorescence-based assays and imaging. Oxazole-based dyes are known for their utility as fluorescent probes and scintillators. The introduction of a methylthio group and phenyl rings can influence the molecule's photophysical properties, such as its excitation and emission spectra, quantum yield, and sensitivity to the local environment.

These application notes provide a potential framework for the utilization of this compound as a fluorescent probe, based on the general principles of fluorescence spectroscopy and the known behavior of similar compounds. The following sections detail its potential applications, hypothetical experimental protocols, and illustrative workflows.

Potential Applications

Based on the chemical structure, this compound could potentially be used in the following applications:

-

Probing for Reactive Oxygen Species (ROS): The methylthio group can be susceptible to oxidation by ROS, which could lead to a change in the fluorescence properties of the molecule. This would allow for the detection of ROS in biological systems.

-

Sensing Heavy Metal Ions: The sulfur atom in the methylthio group and the nitrogen and oxygen atoms in the oxazole ring can act as potential coordination sites for heavy metal ions. Binding of a metal ion could modulate the fluorescence, enabling its use as a sensor.

-

Monitoring pH Changes: The electronic properties of the oxazole ring system can be sensitive to pH, potentially leading to pH-dependent changes in fluorescence.

-

Hydrophobicity Probing: The diphenyl substitution suggests a hydrophobic nature, making it a candidate for probing non-polar environments, such as lipid membranes or protein hydrophobic pockets.

Data Presentation

The following table summarizes hypothetical photophysical and sensing properties of this compound. These values are illustrative and would need to be determined experimentally.

| Property | Value (Hypothetical) | Conditions |

| Excitation Maximum (λex) | 350 nm | In Dichloromethane |

| Emission Maximum (λem) | 480 nm | In Dichloromethane |

| Quantum Yield (ΦF) | 0.65 | In Dichloromethane |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ at 350 nm | In Dichloromethane |

| Response to Analyte 'X' | 2-fold fluorescence increase | 10 µM probe, 100 µM Analyte 'X' in PBS buffer |

| Limit of Detection (LOD) for 'X' | 1 µM | Signal-to-noise ratio of 3 |

Experimental Protocols

Herein are detailed protocols for the hypothetical use of this compound as a fluorescent probe for detecting a generic analyte 'X'.

Protocol 1: In Vitro Detection of Analyte 'X'

Objective: To determine the change in fluorescence of this compound upon binding to Analyte 'X'.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Analyte 'X' stock solution (10 mM in appropriate solvent)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution to 10 µM in PBS.

-

Prepare a serial dilution of Analyte 'X' in PBS.

-

In a 96-well black microplate, add 100 µL of the 10 µM probe solution to each well.

-

Add 100 µL of the different concentrations of Analyte 'X' to the wells. For a negative control, add 100 µL of PBS.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation set at 350 nm and emission at 480 nm.

-

Plot the fluorescence intensity as a function of Analyte 'X' concentration.

Protocol 2: Cellular Imaging of Analyte 'X'

Objective: To visualize the presence of Analyte 'X' in living cells using this compound.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium

-

Cells of interest (e.g., HeLa cells)

-

Glass-bottom dishes

-

Fluorescence microscope

Procedure:

-

Seed the cells in glass-bottom dishes and allow them to adhere overnight.

-

Treat the cells with a compound or condition known to induce the production of Analyte 'X'. A control group of untreated cells should be maintained.

-

Prepare a 5 µM working solution of this compound in cell culture medium.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the probe working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh cell culture medium or PBS to the dishes.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (or equivalent for UV excitation).

Mandatory Visualizations

Caption: Workflow for in vitro detection of an analyte using a fluorescent probe.

Caption: Hypothetical mechanism of fluorescence enhancement upon analyte interaction.

Caption: Logical flow for the cellular application of the fluorescent probe.

Protocol for Live-Cell Imaging with 2-(Methylthio)-4,5-diphenyloxazole: Application Notes and Methodologies

Disclaimer

Extensive literature searches did not yield specific photophysical data, cytotoxicity profiles, or established live-cell imaging protocols for 2-(Methylthio)-4,5-diphenyloxazole. The following application notes and protocols are therefore based on general principles for the characterization and application of novel small-molecule fluorescent probes. Researchers must experimentally determine the key parameters for this specific compound before proceeding with live-cell imaging experiments.

Introduction to this compound as a Potential Fluorescent Probe

Oxazole derivatives are a class of heterocyclic compounds known for their diverse biological activities and fluorescent properties. The structural motif of this compound, featuring a substituted oxazole core with phenyl and methylthio groups, suggests its potential as a fluorescent probe for live-cell imaging. The diphenyloxazole scaffold is a known fluorophore, and the methylthio group may modulate its spectral properties and cellular localization. However, to utilize this compound effectively and safely in a biological context, a thorough characterization of its photophysical and cytotoxic properties is paramount.

This document provides a roadmap for researchers to:

-

Characterize the fundamental photophysical properties of this compound.

-

Assess its cytotoxicity to ensure compatibility with live-cell studies.

-

Implement a general protocol for live-cell imaging.

Characterization of this compound

Prior to any live-cell imaging experiments, the following key characteristics of the compound must be determined.

Photophysical Properties

The fluorescence profile of a probe is critical for selecting appropriate imaging hardware and experimental conditions.

Table 1: Essential Photophysical Parameters to be Determined for this compound

| Parameter | Description | Recommended Experimental Method |

| Excitation Maximum (λex) | The wavelength of light at which the molecule most efficiently absorbs energy to become excited. | Spectrofluorometry |

| Emission Maximum (λem) | The wavelength of light at which the molecule emits the most photons after excitation. | Spectrofluorometry |

| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | UV-Vis Spectrophotometry |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Comparative method using a known standard (e.g., quinine sulfate) |

| Stokes Shift | The difference in wavelength between the excitation and emission maxima. | Calculated from λex and λem |

| Photostability | The resistance of the fluorophore to photobleaching upon exposure to excitation light. | Time-lapse imaging of a solution or stained sample |

| Solvent Effects | Changes in spectral properties in different solvents, which can indicate sensitivity to the cellular environment. | Spectrofluorometry in a range of solvents with varying polarity |

Cytotoxicity Assessment

It is crucial to determine the concentration range at which this compound is non-toxic to the cells of interest.

Table 2: Recommended Cytotoxicity Assays

| Assay | Principle | Endpoint |

| MTT Assay | Measures the metabolic activity of cells by the reduction of MTT to formazan by mitochondrial dehydrogenases. | Colorimetric measurement of formazan concentration. |

| Trypan Blue Exclusion Assay | Distinguishes between viable and non-viable cells based on membrane integrity. | Microscopic counting of stained (non-viable) and unstained (viable) cells. |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Colorimetric or fluorometric measurement of LDH activity. |

Experimental Protocols

Protocol for Determining Photophysical Properties

Objective: To determine the excitation and emission spectra, and quantum yield of this compound.

Materials:

-

This compound

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvents (e.g., DMSO, ethanol, PBS)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvent for analysis. For absorbance measurements, the absorbance at the maximum should be between 0.01 and 0.1.

-

Absorbance Spectrum:

-

Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range to determine the absorption maximum (λmax).

-

-

Excitation and Emission Spectra:

-

Using a spectrofluorometer, record the emission spectrum by exciting at the determined λmax.

-

Record the excitation spectrum by setting the emission monochromator to the determined emission maximum.

-

-

Quantum Yield Determination (Comparative Method):

-

Prepare a solution of the standard fluorophore with a similar absorbance at the same excitation wavelength as the sample.

-

Record the fluorescence emission spectrum of both the sample and the standard under identical conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and standard, respectively.

-

-

Protocol for Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include untreated control wells and solvent control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

General Protocol for Live-Cell Imaging

Objective: To visualize the subcellular localization of this compound in living cells.

Materials:

-

Cell line of interest cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

This compound stock solution

-

Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and appropriate filter sets based on the determined excitation and emission spectra.